N-[2-(benzylsulfanyl)ethyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide
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Overview
Description
N-[2-(benzylsulfanyl)ethyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a complex organic compound that features a quinazolinone core structure
Scientific Research Applications
N-[2-(benzylsulfanyl)ethyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylsulfanyl)ethyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.
Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with benzyl mercaptan.
Attachment of the Propanamide Moiety: This is usually done through amidation reactions involving the appropriate acid chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylsulfanyl)ethyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, nucleophiles like thiols or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Mechanism of Action
The mechanism of action of N-[2-(benzylsulfanyl)ethyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress pathways, receptors involved in inflammation.
Pathways Involved: Modulation of oxidative stress responses, inhibition of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(benzylsulfanyl)ethyl]-3-[1-(carbamoylmethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]propanamide: Similar structure with a carbamoylmethyl group.
Indole Derivatives: Compounds with similar bioactive properties and applications in medicinal chemistry.
Uniqueness
N-[2-(benzylsulfanyl)ethyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its quinazolinone core is particularly noteworthy for its role in various bioactive compounds.
Properties
IUPAC Name |
N-(2-benzylsulfanylethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c24-18(21-11-13-27-14-15-6-2-1-3-7-15)10-12-23-19(25)16-8-4-5-9-17(16)22-20(23)26/h1-9H,10-14H2,(H,21,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSXSBPLRADWGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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